Chain Length and Molecular Weight: 7H-Perfluoroheptanoyl Bromide vs. Perfluorohexyl Bromide (C6) and Perfluorooctyl Bromide (C8)
The seven-carbon perfluoroalkyl chain of 7H-Perfluoroheptanoyl bromide (MW 408.97) provides a distinct intermediate molecular weight and lipophilicity compared to shorter-chain (C6) and longer-chain (C8) perfluoroalkyl bromides [1][2][3]. This specific chain length offers a precise balance between fluorophobicity and synthetic accessibility, impacting its utility in designing surface-active materials [4].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 408.97 g/mol; XLogP3-AA: 5.0 |
| Comparator Or Baseline | Perfluorohexyl bromide (C6): MW 398.95 g/mol, XLogP3 5.6; Perfluorooctyl bromide (C8): MW 498.96 g/mol, XLogP3 ~7.0 (estimated) |
| Quantified Difference | MW difference vs. C6: +10.02 g/mol; vs. C8: -90.0 g/mol. XLogP3 difference vs. C6: -0.6 units. |
| Conditions | Computed physicochemical properties from authoritative databases (PubChem). |
Why This Matters
These quantifiable differences in molecular weight and lipophilicity dictate the compound's physical behavior, partitioning, and compatibility in multi-component systems, making it a uniquely suitable intermediate for applications requiring specific perfluoroalkyl chain characteristics.
- [1] PubChem. (2025). 7H-Perfluoroheptanoyl bromide (Compound Summary). CID 2776130. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2776130 View Source
- [2] PubChem. (2025). 1-Bromoperfluorohexane (Compound Summary). CID 92755. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/92755 View Source
- [3] PubChem. (2025). Perfluorooctyl bromide (Compound Summary). CID 9873. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9873 View Source
- [4] End-chain fluorination of polyesters favors perfluorooctyl bromide encapsulation into echogenic PEGylated nanocapsules. (2017). Polymer Chemistry, 8(12), 1947-1955. View Source
